5-Tert-butyl-1,3-thiaselenole-2-thione
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Overview
Description
5-Tert-butyl-1,3-thiaselenole-2-thione is a heterocyclic compound containing both sulfur and selenium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,3-thiaselenole-2-thione typically involves the reaction of selenium dichloride with divinyl sulfide under controlled conditions. The reaction yields a five-membered heterocycle containing both sulfur and selenium atoms . The reaction conditions often require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,3-thiaselenole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and selenides, depending on the type of reaction and the reagents used.
Scientific Research Applications
5-Tert-butyl-1,3-thiaselenole-2-thione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1,3-thiaselenole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic the activity of certain enzymes, such as glutathione peroxidase, by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides . This activity is mediated through the formation of selenoxides and selenones, which are key intermediates in the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Tert-butyl-1,3-thiaselenole-2-thione include:
1,3-Thiaselenolane: Another heterocyclic compound containing sulfur and selenium atoms.
1,4,5,8-Diselenadithiafulvalenes:
Uniqueness
This compound is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
IUPAC Name |
5-tert-butyl-1,3-thiaselenole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S2Se/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWKIVQTVKFYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C[Se]C(=S)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S2Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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